Cas no 672293-59-3 (4-(thiophen-3-yl)methylpiperidine)

4-(Thiophen-3-yl)methylpiperidine is a heterocyclic compound featuring a piperidine core substituted with a thiophene-3-ylmethyl group. This structure confers versatility in synthetic chemistry, particularly in pharmaceutical and agrochemical applications, where its dual functionality (basic piperidine nitrogen and thiophene moiety) enables use as a building block for bioactive molecules. The thiophene ring enhances electron-rich character, potentially improving binding interactions in drug design, while the piperidine scaffold offers conformational flexibility. The compound’s stability and moderate polarity facilitate purification and derivatization. It is suitable for cross-coupling reactions, nucleophilic substitutions, or as a precursor for N-functionalized derivatives, making it valuable in medicinal chemistry and material science research.
4-(thiophen-3-yl)methylpiperidine structure
672293-59-3 structure
商品名:4-(thiophen-3-yl)methylpiperidine
CAS番号:672293-59-3
MF:C10H15NS
メガワット:181.298
CID:4128510
PubChem ID:21100688

4-(thiophen-3-yl)methylpiperidine 化学的及び物理的性質

名前と識別子

    • Piperidine, 4-(3-thienylmethyl)-
    • 4-(thiophen-3-yl)methylpiperidine
    • NJWROYCJMWCXFX-UHFFFAOYSA-N
    • DB-379679
    • EN300-1840258
    • 4-[(thiophen-3-yl)methyl]piperidine
    • 4-thiophen-3-ylmethyl-piperidine
    • SCHEMBL4506674
    • 672293-59-3
    • 4-(3-Thienylmethyl)piperidine
    • インチ: InChI=1S/C10H15NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6,8-9,11H,1-2,4-5,7H2
    • InChIKey: NJWROYCJMWCXFX-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 181.09252066Da
  • どういたいしつりょう: 181.09252066Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 40.3Ų

4-(thiophen-3-yl)methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1840258-0.05g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
0.05g
$1068.0 2023-09-19
Enamine
EN300-1840258-0.1g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
0.1g
$1119.0 2023-09-19
Enamine
EN300-1840258-10g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
10g
$5467.0 2023-09-19
Enamine
EN300-1840258-0.5g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
0.5g
$1221.0 2023-09-19
Enamine
EN300-1840258-1.0g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
1g
$1414.0 2023-06-03
Enamine
EN300-1840258-0.25g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
0.25g
$1170.0 2023-09-19
Enamine
EN300-1840258-10.0g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
10g
$6082.0 2023-06-03
Enamine
EN300-1840258-2.5g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
2.5g
$2492.0 2023-09-19
Enamine
EN300-1840258-5.0g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
5g
$4102.0 2023-06-03
Enamine
EN300-1840258-1g
4-[(thiophen-3-yl)methyl]piperidine
672293-59-3
1g
$1272.0 2023-09-19

4-(thiophen-3-yl)methylpiperidine 関連文献

4-(thiophen-3-yl)methylpiperidineに関する追加情報

Exploring the Properties and Applications of 4-(thiophen-3-yl)methylpiperidine (CAS No. 672293-59-3)

In the realm of organic chemistry and pharmaceutical research, 4-(thiophen-3-yl)methylpiperidine (CAS No. 672293-59-3) has emerged as a compound of significant interest. This heterocyclic molecule, which combines a piperidine ring with a thiophene moiety, exhibits unique structural and electronic properties that make it valuable for various applications. Researchers and industry professionals are increasingly focusing on this compound due to its potential in drug discovery, material science, and agrochemical development.

The molecular structure of 4-(thiophen-3-yl)methylpiperidine features a thiophene ring attached to a methylpiperidine group, creating a hybrid system with interesting reactivity. The presence of the thiophene ring introduces aromaticity and electron-rich characteristics, while the piperidine moiety contributes basicity and conformational flexibility. This combination has led to investigations into its use as a building block for more complex molecules, particularly in the design of bioactive compounds.

Recent trends in chemical research highlight a growing demand for novel heterocyclic compounds like 4-(thiophen-3-yl)methylpiperidine. Searches for "thiophene derivatives in drug discovery" and "piperidine-based pharmaceuticals" have surged, reflecting the scientific community's interest in these structural motifs. The compound's potential as a precursor for central nervous system (CNS) active agents has been particularly noteworthy, with studies exploring its role in modulating neurotransmitter systems.

Synthetic approaches to 4-(thiophen-3-yl)methylpiperidine typically involve the coupling of 3-thiophenemethanol with appropriately protected piperidine derivatives. Optimization of these synthetic routes has become a hot topic, as evidenced by frequent searches for "efficient synthesis of thiophene-piperidine hybrids" and "green chemistry approaches to heterocyclic compounds." The development of catalytic methods for constructing such molecular frameworks aligns with the pharmaceutical industry's push toward more sustainable manufacturing processes.

From an analytical perspective, characterization of 4-(thiophen-3-yl)methylpiperidine presents interesting challenges and opportunities. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to study its molecular properties. The compound's spectral features, particularly the distinctive patterns arising from the thiophene and piperidine moieties, serve as valuable teaching examples in organic spectroscopy courses.

The potential applications of 4-(thiophen-3-yl)methylpiperidine extend beyond pharmaceuticals. Materials scientists have investigated its use in organic electronic devices, where the thiophene component can contribute to charge transport properties. Searches for "thiophene-containing materials for OLEDs" and "heterocyclic compounds in organic semiconductors" reflect this growing interdisciplinary interest. The compound's modular structure allows for systematic variation, enabling structure-property relationship studies in material science applications.

In the context of drug discovery, 4-(thiophen-3-yl)methylpiperidine serves as a versatile scaffold. Medicinal chemists frequently search for "privileged structures in lead optimization" and "bioisosteric replacement strategies" - areas where this compound shows particular promise. The piperidine ring can mimic various bioactive conformations, while the thiophene group offers opportunities for further functionalization and property modulation.

Recent advances in computational chemistry have facilitated virtual screening of compounds like 4-(thiophen-3-yl)methylpiperidine. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses have become increasingly important, as indicated by rising searches for "in silico prediction of heterocyclic compound activity." These computational approaches help researchers prioritize synthetic targets and understand the compound's potential interactions with biological targets.

The stability and formulation considerations of 4-(thiophen-3-yl)methylpiperidine represent another area of active research. Formulation scientists frequently investigate "salt selection for basic nitrogen compounds" and "improving solubility of heterocyclic APIs" - challenges relevant to this compound. The basic nature of the piperidine nitrogen offers opportunities for salt formation, which can significantly impact the compound's physicochemical properties and bioavailability.

From a regulatory perspective, the safety profile of 4-(thiophen-3-yl)methylpiperidine continues to be evaluated through standard toxicological studies. While not classified as hazardous under current regulations, proper handling procedures remain essential, as with all chemical substances. The compound's environmental fate and biodegradation pathways are also subjects of ongoing investigation, particularly in light of increasing focus on green chemistry principles.

Looking to the future, 4-(thiophen-3-yl)methylpiperidine is poised to play an important role in multiple scientific domains. Its structural features align well with current trends in fragment-based drug discovery and the design of targeted covalent inhibitors. As research into thiophene-containing pharmacophores and sp3-rich drug candidates continues to expand, this compound will likely serve as a valuable tool for chemical biology and medicinal chemistry research.

For researchers seeking to work with 4-(thiophen-3-yl)methylpiperidine, proper characterization and purity assessment are crucial. Analytical methods such as HPLC purity determination and water content analysis should be performed to ensure reliable experimental results. The compound's stability under various storage conditions should also be considered when planning long-term studies or storage.

In conclusion, 4-(thiophen-3-yl)methylpiperidine (CAS No. 672293-59-3) represents a fascinating example of modern heterocyclic chemistry with diverse potential applications. Its unique combination of thiophene and piperidine structural elements continues to inspire research across multiple disciplines, from pharmaceutical development to materials science. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound will undoubtedly remain at the forefront of chemical innovation.

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